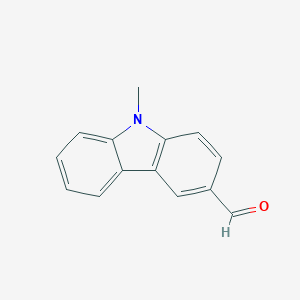

9-Methyl-9H-carbazole-3-carbaldehyde

Beschreibung

Significance of Carbazole (B46965) Scaffolds in Organic and Medicinal Chemistry

The carbazole scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring, is a privileged structure in the realms of organic and medicinal chemistry. nih.govnih.govresearchgate.net First isolated from coal tar in 1872, the parent compound, 9H-carbazole, laid the foundation for the exploration of a vast family of derivatives. nih.gov The first naturally occurring carbazole alkaloid, murrayanine, was isolated much later in 1962. nih.govnih.gov

The significance of the carbazole framework lies in its unique electronic properties and its rigid, planar structure, which allows for effective interaction with biological targets. This has led to the discovery of a wide array of biological activities associated with carbazole-containing molecules. Researchers have extensively reported on their potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and neuroprotective agents. nih.govresearchgate.net The versatility of the carbazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov This has made it a cornerstone in the development of new therapeutic agents, with several carbazole derivatives having been investigated for the treatment of diseases like cancer and Alzheimer's. nih.govnih.gov

Overview of 9-Methyl-9H-carbazole-3-carbaldehyde as a Key Synthetic Intermediate

This compound is a derivative of carbazole that features a methyl group attached to the nitrogen atom (position 9) and a formyl (aldehyde) group at position 3 of the carbazole ring system. Its molecular formula is C₁₄H₁₁NO, and it has a molecular weight of approximately 209.25 g/mol . chemicalbook.comscbt.com

This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity of its aldehyde group. The aldehyde functionality allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. A common method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of 9-methylcarbazole. researchgate.net

The utility of this compound as a synthetic intermediate is particularly notable in the development of pharmaceuticals and materials for optoelectronics. Its aldehyde group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form Schiff bases and other derivatives. e-journals.in These transformations open up pathways to a diverse range of compounds with potentially valuable biological and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₁₁NO | chemicalbook.comscbt.commatrix-fine-chemicals.com |

| Molecular Weight | 209.25 g/mol | chemicalbook.comscbt.com |

| Melting Point | 74-75°C | chemicalbook.com |

| Boiling Point | 262-264 °C (at 13 Torr) | chemicalbook.com |

| Appearance | Powder | sigmaaldrich.com |

Scope and Research Trajectories

The research landscape for this compound and its derivatives is expanding, with several key areas of investigation.

Medicinal Chemistry: A primary focus of research is in the field of medicinal chemistry, particularly in the development of novel anticancer agents. nih.govfrontiersin.org Studies have shown that carbazole derivatives can exhibit significant cytotoxic activity against various cancer cell lines. frontiersin.org For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to induce apoptosis (programmed cell death) in melanoma cells by reactivating the p53 tumor suppressor pathway. nih.gov This highlights the potential of N-substituted carbazole-3-carbaldehydes as a class of compounds for cancer therapy. Research is ongoing to synthesize and evaluate new derivatives with improved efficacy and selectivity. frontiersin.org

Materials Science: Beyond its medicinal applications, the carbazole core is of great interest in materials science. Carbazole-based polymers are known for their promising properties as luminophores, and are used in organic electronic and photovoltaic materials. mdpi.com The structural and electronic properties of this compound make it a valuable precursor for the synthesis of novel organic materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Synthetic Methodology: The development of new and efficient synthetic routes to this compound and its derivatives is another active area of research. mostwiedzy.pl This includes the optimization of existing methods like the Vilsmeier-Haack reaction and the exploration of new catalytic systems to improve yields and reduce environmental impact. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-methylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTJHESWOJBCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346249 | |

| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21240-56-2 | |

| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Approaches for 9 Methyl 9h Carbazole 3 Carbaldehyde and Its Analogues

Established Synthetic Routes to 9-Methyl-9H-carbazole-3-carbaldehyde

The introduction of a formyl group onto the 9-methyl-9H-carbazole scaffold is a key transformation for accessing a wide range of derivatives. The Vilsmeier-Haack reaction is a prominent method for this purpose. nih.govorganic-chemistry.org

Vilsmeier-Haack Formylation Methodologies

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.org This electrophilic species then reacts with the electron-rich carbazole (B46965) ring to introduce a formyl group. organic-chemistry.org

For the synthesis of 9-alkyl-9H-carbazole-3-carbaldehydes, the starting N-alkyl-carbazole is treated with the Vilsmeier reagent. For instance, 9-ethyl-9H-carbazole can be formylated by dissolving it in DMF, cooling the mixture, and then slowly adding a DMF solution of POCl₃. nih.gov After stirring, the reaction mixture is poured into ice water to hydrolyze the intermediate and yield the desired aldehyde. nih.gov This methodology has been successfully applied to synthesize various N-substituted carbazole-3-carbaldehydes.

In a specific example, the formylation of 1,2,3,4-tetrahydro-9-methylcarbazoles under Vilsmeier-Haack conditions has been reported to yield 3-formyl-1,9-dimethylcarbazoles. rsc.org The reaction conditions, including the stoichiometry of the reagents, can influence the outcome, potentially leading to mono-, di-, or even triformylated products in some aromatic systems. thieme-connect.de

| Starting Material | Reagents | Product | Reference |

| 9-Ethyl-9H-carbazole | POCl₃, DMF | 9-Ethyl-9H-carbazole-3-carbaldehyde | nih.gov |

| 1,2,3,4-Tetrahydro-9-methylcarbazole | Vilsmeier-Haack Reagent | 3-Formyl-1,9-dimethylcarbazole | rsc.org |

| 9-Hexyl-9H-carbazole | Vilsmeier-Haack Reagent | 9-Hexyl-9H-carbazole-3-carbaldehyde | nih.govresearchgate.net |

Other Formylation Protocols

While the Vilsmeier-Haack reaction is a staple, other formylation methods can also be applied to carbazole systems. However, detailed alternative protocols specifically for this compound are less commonly reported in the reviewed literature. General formylation techniques for aromatic compounds could potentially be adapted.

Synthesis of Advanced Derivatives from this compound

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of more complex molecules through various condensation and cyclization reactions.

Condensation Reactions for Schiff Base Formation

Schiff bases, or imines, are readily synthesized through the condensation of an aldehyde with a primary amine. ijacskros.com This reaction is a cornerstone for creating a diverse library of carbazole derivatives. The general procedure involves reacting this compound with a primary amine, often in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. researchgate.net

For example, Schiff bases have been prepared by condensing 9H-carbazole-3-carbaldehyde with 4-phenylthiosemicarbazide. researchgate.net The reaction is typically carried out by refluxing the reactants in a solvent such as methanol. researchgate.net Similarly, a variety of Schiff bases can be synthesized by reacting the aldehyde with different aromatic amines. science.gov The use of microwave irradiation has been shown to significantly reduce reaction times for Schiff base synthesis. scirp.org

| Aldehyde | Amine | Product | Reference |

| 9H-Carbazole-3-carbaldehyde | 4-Phenyl-3-thiosemicarbazide | 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone | researchgate.netorientjchem.org |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | Sulfur-containing amines | Corresponding Schiff bases | scirp.org |

| Various aromatic aldehydes | L-tryptophan | Schiff bases | science.gov |

Hydrazone Synthesis and Characterization

Hydrazones are another important class of derivatives formed from aldehydes. They are synthesized by the condensation reaction of an aldehyde with a hydrazine (B178648) derivative. researchgate.net The reaction to form (E)-(9-methylcarbazol-3-yl)methylidenehydrazine involves the direct reaction of this compound with hydrazine. uni.lu

The synthesis of hydrazones can be achieved under various conditions, including refluxing in ethanol with a few drops of acetic acid. researchgate.net Modern methods, such as microwave-assisted synthesis under solvent-free conditions, have also been developed to afford hydrazones in good yields. minarjournal.com The characterization of these compounds is typically performed using spectroscopic methods like FT-IR, NMR, and mass spectrometry. researchgate.net

| Aldehyde | Hydrazine Derivative | Product | Reference |

| This compound | Hydrazine | (E)-(9-methylcarbazol-3-yl)methylidenehydrazine | uni.lu |

| Ethyl benzoate (B1203000) derived acid hydrazide | Isatin | Hydrazone derivative | researchgate.net |

| 1H-Indole-6-carbaldehyde | Ethyl hippurate | Hippuric hydrazone | minarjournal.com |

Pyranoquinoline Analogues via Povarov Reaction

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinoline derivatives. A variation of this reaction can be utilized to construct pyranoquinoline analogues. Specifically, the Povarov reaction of 3-amino-9-ethylcarbazole (B89807) with ethyl vinyl ether in the presence of a catalyst like cerium(IV) ammonium (B1175870) nitrate (B79036) has been reported to yield a pyrido[2,3-c]carbazole derivative. tubitak.gov.tr While this example starts from an amino-carbazole, it demonstrates the potential for carbazole derivatives to participate in such cycloaddition reactions to form fused heterocyclic systems. The aldehyde group of this compound could potentially be transformed into a dienophile or another reactive species to participate in similar cycloaddition strategies, leading to complex heterocyclic structures.

Styryl Derivative Formations

The aldehyde functional group at the C-3 position of this compound serves as a versatile handle for the synthesis of various derivatives, most notably styryl compounds. These derivatives are of significant interest due to their photophysical properties, making them valuable in the development of fluorescent dyes and materials for optoelectronics. nih.govdocksci.com The formation of the styryl C=C double bond is typically achieved through classic condensation reactions, such as the Knoevenagel and Wittig reactions.

In the Knoevenagel condensation , this compound is reacted with compounds containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst. sigmaaldrich.com This reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde's carbonyl carbon, followed by dehydration to yield the α,β-unsaturated styryl product. sigmaaldrich.com For instance, novel fluorescent styryl dyes have been synthesized by condensing 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde with various active methylene compounds. nih.govdocksci.com These reactions highlight the utility of the Knoevenagel condensation in creating push-pull chromophores, where the carbazole moiety acts as an electron donor. docksci.com

The Wittig reaction provides an alternative and highly stereoselective route to styryl derivatives, typically favoring the formation of the (E)-isomer. This method involves the reaction of the carbazole aldehyde with a phosphorus ylide (a Wittig reagent). While less commonly detailed specifically for this compound in the provided context, it is a standard method for olefination and has been successfully employed for the synthesis of other styryl-carbazole derivatives, demonstrating its applicability. rsc.org

The synthesis of these derivatives is often straightforward, leading to products with interesting optical properties, such as solid-state fluorescence and solvatochromism. docksci.com

Table 1: Examples of Styryl Derivative Synthesis from Carbazole Aldehydes

| Carbazole Aldehyde Reactant | Reagent | Reaction Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde | Active methylene derivatives (e.g., malononitrile) | Knoevenagel Condensation | Styryl Dyes | Synthesized novel chromophores; studied solvent polarity effects on photophysical properties. | nih.gov |

| 9-ethyl-3-carbazole carboxaldehyde | Appropriate aromatic aldehyde | Claisen-Schmidt Condensation | Chalcone analogues (propenone derivatives) | Synthesized a series of chalcone-like compounds. | uobaghdad.edu.iq |

| N-isopropyl-carbazole derivatives | Monovinylsilanes | Silylative Coupling (Ruthenium-hydride catalyzed) | Styryl-carbazole compounds | Efficient, stereo- and regioselective synthesis of (E)-isomer derivatives in high yields. | rsc.org |

Other Heterocyclic Annulation Reactions

Beyond simple derivatization of the aldehyde, this compound is a valuable precursor for constructing more complex, fused heterocyclic systems through annulation reactions. These reactions build new rings onto the carbazole framework, leading to polycyclic aromatic compounds with extended π-systems and unique electronic properties.

Pyridine (B92270) and Pyridocarbazole Synthesis: A prominent example is the use of the carbazole aldehyde in multicomponent reactions to form fused pyridine rings. The Friedländer annulation and related methodologies are particularly effective. For instance, a one-pot reaction of 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and 9-ethyl-3-carbazole carboxaldehyde (an analogue of the title compound) in the presence of a base like lithium ethoxide yields highly functionalized pyridocarbazoles. ias.ac.in This transformation proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization/aromatization to form the fused pyridine ring. ias.ac.in These methods allow for the creation of complex structures like carbazole-substituted pyrido[2,3-a]carbazoles. ias.ac.in

Pyrazine (B50134) and Quinoxaline (B1680401) Fused Systems: The versatility of carbazole derivatives extends to the synthesis of helicenes containing fused azine rings. In a multi-step sequence, carbazole boronic esters can be coupled with halogenated alkynylazines (like derivatives of pyrazine or quinoxaline). nih.gov The resulting intermediate undergoes an acid-induced isomerization and cyclization to form carbazole-based scilit.comhelicenes fused with a pyrazine or quinoxaline ring. nih.gov While this example starts with a carbazole boronic ester rather than the aldehyde, it demonstrates the principle of using the carbazole scaffold as a building block for complex heterocyclic annulation.

Pyrimidine (B1678525) Annulation: Similarly, carbazole derivatives can be used to synthesize fused pyrimidine systems. For example, aminopyridinecarbonitriles, which can be derived from aldehydes, react with reagents like urea, thiourea, or formic acid to build a pyrimidine ring, resulting in pyrido[2,3-d]pyrimidine (B1209978) structures. mdpi.com The aldehyde group is crucial for creating the initial pyridine precursor required for the subsequent pyrimidine ring fusion.

Catalytic Methodologies in Derivatization

Modern synthetic strategies increasingly rely on catalytic methods to enhance efficiency, selectivity, and functional group tolerance. The derivatization of this compound and its parent carbazole scaffold benefits significantly from transition-metal catalysis, particularly using palladium.

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in a variety of transformations involving the carbazole nucleus. mdpi.com These include:

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for introducing new functional groups onto the carbazole ring without pre-functionalization. chim.it Palladium(II) catalysts can facilitate the coupling of carbazoles with various partners. scilit.comnih.gov For example, Pd(II)-catalyzed one-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles have been developed through a tandem C-H activation process. nih.gov This approach allows for the construction of complex N-substituted carbazoles. beilstein-journals.org

Cross-Coupling Reactions: Suzuki and Sonogashira couplings are widely used to form new carbon-carbon bonds. A carbazole boronic ester (often synthesized from a halogenated carbazole, which can be related back to the parent heterocycle) can be coupled with halogenated alkynylazines using a Pd(PPh₃)₄ catalyst to build precursors for heterohelicenes. nih.gov The Ullmann cross-coupling reaction, also often palladium-catalyzed, is another key method for preparing carbazole natural products by forming diarylamine precursors for subsequent cyclization. researchgate.net

Other Metal-Catalyzed Reactions: While palladium is prominent, other transition metals are also employed.

Rhodium Catalysis: Cationic rhodium complexes have been used for site-selective C-H bond activation and subsequent alkylation of carbazole derivatives. chim.it

Ruthenium Catalysis: Ruthenium-hydride complexes have proven effective in catalyzing the silylative coupling of carbazole derivatives with vinylsilanes to produce styryl compounds stereoselectively. rsc.org

These catalytic methods offer significant advantages by enabling reactions under milder conditions and allowing for the synthesis of complex molecular architectures that would be difficult to achieve through classical methods. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. mdpi.com This is achieved by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green approaches include microwave-assisted synthesis and the use of sustainable or solvent-free conditions. sciencescholar.us

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. sciencescholar.us It often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov

N-Alkylation: The N-alkylation of carbazoles, a fundamental step in preparing substrates like the title compound, can be performed efficiently under microwave activation, including in flow-type reactors. colab.ws

Derivative Synthesis: The synthesis of various heterocyclic derivatives from carbazole precursors, such as 1,2,3-triazole-based carbazoles, has been achieved with better yields and shorter reaction times using microwave irradiation compared to conventional heating. nih.gov Fast, eco-friendly microwave-assisted synthesis of quinazoline (B50416) derivatives in aqueous media has also been reported. rsc.org

Solvent-Free and Sustainable Solvent Approaches: A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. semanticscholar.org

Solvent-Free Reactions: One-pot syntheses of carbazole-fused derivatives have been developed under solvent-free conditions. For example, a modified Friedländer hetero-annulation can be performed without solvent to produce benzoquinoline-carbazole derivatives. ias.ac.in Grinding techniques, where reactants are mixed in the solid phase, represent another solvent-free approach that can be combined with microwave irradiation for efficient synthesis. sciencescholar.us

Green Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is an ideal green solvent, and its use in microwave-assisted synthesis of heterocyclic compounds like quinazolines is a prime example of a green protocol. rsc.org Other sustainable solvents are continually being investigated for the synthesis of complex organic frameworks. semanticscholar.org

By adopting these principles, the synthesis of carbazole derivatives can be made more sustainable, aligning with modern standards for environmentally responsible chemical manufacturing. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 9 Methyl 9h Carbazole 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 9-Methyl-9H-carbazole-3-carbaldehyde derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of 9-ethyl carbazole (B46965), a derivative of the core structure, the protons of the carbazole ring system typically appear as multiplets in the aromatic region, generally between 7.19 and 8.12 ppm. uobaghdad.edu.iq The ethyl group attached to the nitrogen atom exhibits a characteristic quartet for the methylene (B1212753) (-CH₂) protons around 4.34-4.42 ppm and a triplet for the methyl (-CH₃) protons around 1.40-1.47 ppm. uobaghdad.edu.iq For derivatives with different substituents, these chemical shifts can vary, providing valuable information about the electronic effects of the substituents on the carbazole core. For instance, in 1-(9-Benzyl-1-methyl-9H-carbazol-2-yl)ethanone, the methyl protons appear as a singlet at 2.67 ppm, while the benzyl (B1604629) methylene protons are observed as a singlet at 5.78 ppm. semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For example, in ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, the carbonyl carbon of the ester group appears at approximately 169.9 ppm, while the carbons of the carbazole ring resonate in the range of 100.8 to 142.5 ppm. semanticscholar.org The solvent used can influence the chemical shifts of both proton and carbon nuclei. ipb.pt

Interactive Table: ¹H NMR Data for Selected 9-Methyl-9H-carbazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 9-ethyl carbazole uobaghdad.edu.iq | CDCl₃ | Ar-H | 8.08 - 8.12 | d | 7.7 |

| Ar-H | 7.44 - 7.50 | t | 7.5 | ||

| Ar-H | 7.39 - 7.42 | d | 8.1 | ||

| Ar-H | 7.19 - 7.25 | t | 6.5 | ||

| -CH₂ | 4.34 - 4.42 | q | 7.2 | ||

| -CH₃ | 1.40 - 1.47 | t | 7.2 | ||

| 1-(9-Benzyl-1-methyl-9H-carbazol-2-yl)ethanone semanticscholar.org | CDCl₃ | Ar-H | 8.14 | d | |

| Ar-H | 8.02 | d | |||

| Ar-H | 7.45–7.49 | m | |||

| Ar-H | 7.26–7.32 | m | |||

| Ar-H | 7.08 | d | |||

| -CH₂ (benzyl) | 5.78 | s | |||

| -CH₃ (acetyl) | 2.73 | s | |||

| -CH₃ (ring) | 2.67 | s |

Vibrational Spectroscopy Applications (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound.

Key characteristic vibrational bands include the C=O stretching of the aldehyde group, which is typically observed in the region of 1662-1682 cm⁻¹. uobaghdad.edu.iqrsc.org The aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹, often around 3051 cm⁻¹. uobaghdad.edu.iqresearchgate.net The stretching vibrations of the aromatic C=C bonds are found in the 1600-1620 cm⁻¹ region. uobaghdad.edu.iq The C-N stretching of the carbazole ring is typically seen around 1450 cm⁻¹. researchgate.net For N-substituted derivatives, such as 9-ethyl carbazole, the characteristic vibrations of the alkyl group are also present. uobaghdad.edu.iq The FT-IR spectra can confirm the successful synthesis of derivatives by showing the appearance or disappearance of specific functional group peaks. researchgate.net

Interactive Table: Characteristic FT-IR Frequencies for Carbazole Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretching | 1662 - 1682 | uobaghdad.edu.iqrsc.org |

| Aromatic (C-H) | Stretching | ~3051 | uobaghdad.edu.iqresearchgate.net |

| Aromatic (C=C) | Stretching | 1600 - 1620 | uobaghdad.edu.iq |

| Carbazole (C-N) | Stretching | ~1450 | researchgate.net |

| Secondary Amine (N-H) | Stretching | ~3419 | researchgate.net |

| Amine (N-H) | Bending (out-of-plane) | ~727 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. researchgate.net

The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₄H₁₁NO), the expected molecular weight is approximately 209.24 g/mol . sigmaaldrich.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the molecular ion can lead to the formation of characteristic daughter ions, which helps in identifying different structural motifs within the molecule. For example, in derivatives, the loss of substituents can be observed as specific mass differences.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the photophysical properties of this compound derivatives. These properties are crucial for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).

Carbazole-based compounds typically exhibit strong absorption in the UV region due to π-π* electronic transitions within the aromatic system. rsc.org For instance, carbazole-based dyes can show absorption peaks in the range of 240-365 nm. rsc.org The introduction of different substituents on the carbazole core can significantly influence the absorption and emission wavelengths. Electron-donating or -withdrawing groups can lead to red or blue shifts in the spectra, respectively. researchgate.net

Fluorescence spectroscopy provides information about the emissive properties of these compounds. Many carbazole derivatives are known to be highly fluorescent. For example, a derivative, (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile, exhibits turn-on fluorescence at 535 nm in the presence of cyanide ions. researchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the emission process, is an important parameter for evaluating the suitability of these materials for light-emitting applications.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For example, the single-crystal XRD analysis of carbazole-based helicenes has revealed non-planar crystal structures. nih.gov In the case of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the analysis showed two crystallographically independent molecules in the asymmetric unit with nearly identical geometries. iucr.org The dihedral angle between the benzene (B151609) rings and the planarity of the carbazole unit are key structural parameters obtained from XRD. iucr.org Powder XRD can be used to identify the crystalline phases and assess the purity of bulk samples. e-journals.in

Elemental Analysis (CHN-EA)

Elemental Analysis (CHN-EA) is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound or its derivatives. This analysis is crucial for verifying the empirical formula of a newly synthesized compound.

The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct composition of the compound. For example, for a derivative named CCPTSC (C₂₀H₁₆N₄S), the calculated elemental analysis was C: 69.74%, H: 4.67%, N: 16.26%, which was in good agreement with the experimental data. researchgate.net

Thermal Analysis Techniques (TGA/DTG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are used to evaluate the thermal stability of this compound derivatives. This is particularly important for materials intended for use in high-temperature applications, such as OLEDs. rsc.org

TGA measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key parameter for assessing thermal stability. Carbazole-based oligomers have been shown to exhibit excellent thermal stability with high decomposition temperatures in the range of 442 °C to 494 °C. rsc.org In a study of a derivative, 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (CCPTSC), the decomposition was observed to start at 238 °C. e-journals.in DTG, the first derivative of the TGA curve, helps to identify the temperatures at which the rate of mass loss is at its maximum, providing more detailed information about the decomposition process. The thermal stability of carbazole compounds can be influenced by factors such as thermal maturity. nih.gov

Medicinal Chemistry and Biological Activity Investigations of 9 Methyl 9h Carbazole 3 Carbaldehyde Analogues

Antineoplastic and Cytotoxic Potential

The carbazole (B46965) framework is a key pharmacophore in the development of new anticancer agents. srce.hr Analogues derived from 9-substituted-9H-carbazole-3-carbaldehyde have shown significant promise by selectively inducing cell death in cancer cells through various intricate mechanisms.

A primary mechanism by which these carbazole analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on the analogue 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) have shown that it effectively induces apoptosis in human melanoma cells in a time- and dose-dependent manner. nih.gov For instance, treating UACC62 melanoma cells with ECCA at concentrations of 0.5 µM, 1 µM, and 5 µM resulted in the apoptotic cell population increasing to 10.3%, 25%, and 43.6%, respectively. nih.gov

This process is often mediated by the activation of caspase enzymes, which are central executioners of apoptosis. nih.gov The apoptotic effect of ECCA was significantly blocked by pretreatment with a broad-spectrum caspase inhibitor (z-VAD-FMK), confirming the caspase-dependency of this process. nih.gov In vivo studies further substantiated these findings, showing that ECCA treatment increased levels of cleaved PARP, Caspase-9, and Caspase-3 in tumor samples. nih.gov

Similarly, the analogue 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (LCY-2-CHO) induces apoptosis in human monocytic leukemia cells (THP-1). nih.govtmu.edu.tw This induction is characterized by classic apoptotic hallmarks such as DNA laddering and is associated with the cleavage of Bid (a pro-apoptotic Bcl-2 family protein), the collapse of the mitochondrial membrane potential, and the release of cytochrome c, which subsequently activates caspase-3. nih.govtmu.edu.twresearchgate.net The apoptotic pathway initiated by LCY-2-CHO is dependent on caspases, as its effects were reduced by inhibitors of caspase-6, caspase-8, and a non-selective caspase inhibitor. nih.govresearchgate.net

In addition to inducing apoptosis, carbazole-3-carbaldehyde analogues can modulate the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. The compound LCY-2-CHO was found to influence the cell cycle in human THP-1 monocytic leukemia cells. nih.govtmu.edu.tw Analysis showed that treatment with LCY-2-CHO led to a time- and concentration-dependent increase in the cell population at the sub-G1 phase, which is indicative of apoptotic cells with fragmented DNA. nih.govtmu.edu.twresearchgate.net Another carbazole derivative, HYL-6d, demonstrated the ability to arrest human breast cancer MCF-7 cells in the S and sub-G1 phases, accompanied by a decrease in cyclins A and D1, and CDK2. researchgate.net

The cytotoxic activity of these analogues is often linked to their ability to target specific cellular signaling pathways that are crucial for cancer cell survival and proliferation.

The tumor suppressor protein p53 is a key target. nih.gov The analogue ECCA has been shown to reactivate the p53 pathway in melanoma cells that harbor wild-type p53. nih.govnih.gov Biochemical assays revealed that ECCA treatment enhanced the phosphorylation of p53 at the Ser15 residue, a key step in its activation. nih.gov The critical role of p53 in ECCA's mechanism was confirmed when the knockdown or deletion of p53 in melanoma cells counteracted the apoptosis and senescence induced by the compound. nih.govnih.gov

Furthermore, the activation of the p53 pathway by ECCA involves the upstream mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38-MAPK and c-Jun N-terminal kinase (JNK). nih.govnih.gov ECCA treatment was found to significantly increase the phosphorylation of both p38-MAPK and JNK. nih.gov The use of specific inhibitors for p38-MAPK (SB202190) and JNK (JNK-IN-8) markedly inhibited the activation of p53 and rescued melanoma cells from ECCA-induced growth inhibition, confirming that ECCA activates p53 through the p38-MAPK and JNK pathways. nih.gov The p38 MAPK pathway, in particular, is known to be activated by cellular stress and can regulate cell viability and inflammatory responses. nih.govmdpi.com

The antineoplastic potential of 9-methyl-9H-carbazole-3-carbaldehyde analogues has been validated through both in vitro (cell culture) and in vivo (animal model) studies.

In vitro, ECCA displayed potent and selective inhibitory activity against the growth of both BRAF-mutated and BRAF-wild-type melanoma cells, while having minimal effect on normal human primary melanocytes. nih.govnih.gov The analogue LCY-2-CHO also showed selective cytotoxicity; it was highly effective against hematopoietic cancer cells like T-cell acute lymphoblastic leukemia (CEM) and acute myeloid leukemia (HL-60) cells at low micromolar concentrations, but adherent cancer cells such as PC3 (prostate), HT29 (colon), and MCF-7 (breast) were resistant to much higher concentrations. nih.govresearchgate.net

In vivo, the efficacy of ECCA was confirmed in mouse models of melanoma. nih.gov Administration of ECCA suppressed tumor growth by promoting apoptosis and reducing cell proliferation within the tumor. nih.govnih.gov Importantly, these studies also indicated that ECCA did not cause evident toxic effects on normal tissues in the treated animals. nih.govnih.gov Similarly, other carbazole derivatives, specifically carbazole aminoalcohols, have demonstrated significant in vivo efficacy in mouse models of cystic echinococcosis, where oral administration led to a substantial reduction in parasite weight and induced high rates of cyst mortality. nih.gov

Table 1: In Vitro Antineoplastic Activity of 9H-carbazole-3-carbaldehyde Analogues

| Compound | Analogue Name | Cell Line | Cancer Type | Key Finding | Reference |

|---|---|---|---|---|---|

| ECCA | 9-ethyl-9H-carbazole-3-carbaldehyde | UACC62, Mel-Juso | Melanoma | Induces apoptosis; 43.6% apoptosis at 5 µM in UACC62 cells. | nih.gov |

| LCY-2-CHO | 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde | THP-1, CEM, HL-60 | Leukemia | Induces apoptosis; effective at 1-10 µM. | nih.govtmu.edu.twresearchgate.net |

| LCY-2-CHO | 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde | PC3, HT29, MCF-7 | Prostate, Colon, Breast | Resistant to concentrations up to 30 µM. | nih.govresearchgate.net |

Antimicrobial Activities

Carbazole derivatives are recognized for their broad-spectrum antimicrobial properties, representing a valuable scaffold for developing new drugs to combat microbial infections, including those caused by resistant strains. srce.hrnih.govarabjchem.org

Derivatives of this compound have demonstrated significant antibacterial efficacy against a range of bacterial strains. Research into novel carbazole derivatives containing dihydrotriazine or aminoguanidine (B1677879) moieties, synthesized from a 9-methyl-9H-carbazol-3-yl precursor, revealed potent inhibitory activities. tandfonline.com Several of these compounds exhibited minimum inhibitory concentrations (MICs) between 0.5 and 16 µg/ml against various bacterial strains, including a multidrug-resistant clinical isolate. tandfonline.com Notably, compounds designated as 8f and 9d were the most potent, with MIC values ranging from 0.5 to 2 µg/ml. tandfonline.com

Another study investigated thiosemicarbazone derivatives, including 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone. orientjchem.org This compound and its copper(II) complex were tested against two Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and two Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli). orientjchem.org The results showed that the metal complexes generally exhibit enhanced antibacterial activity compared to the free ligands. orientjchem.org

The introduction of different substituent groups onto the carbazole ring has been shown to significantly influence antibacterial activity. lmaleidykla.lt For example, derivatives with iodo groups showed strong activity against the Gram-positive Bacillus subtilis, while a bromo-substituted carbazole was more active against the Gram-negative Escherichia coli. lmaleidykla.lt

Antifungal Efficacy

The search for novel antifungal agents is a critical area of research, driven by the rise of drug-resistant fungal infections. Analogues of this compound have emerged as a promising class of compounds in this regard. A number of N-substituted carbazole derivatives have demonstrated significant antifungal properties.

In one study, a series of carbazole derivatives were synthesized and evaluated for their antimicrobial activities. Among these, compounds derived from 9-substituted-carbazole-3-carbaldehydes displayed notable antifungal efficacy. Specifically, dihydrotriazine and aminoguanidine derivatives of this compound were found to be potent inhibitors of fungal growth. For instance, compound 8f , a dihydrotriazine derivative with a 4-chlorobenzyl substituent at the 9-position, and compound 9d , an aminoguanidine derivative with the same substituent, exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/ml against various fungal strains. tandfonline.com

Another review highlights that the introduction of different moieties to the carbazole nucleus can significantly impact its antifungal potential. For example, N-substituted carbazoles incorporating pyrimidine (B1678525) or pyrazole (B372694) rings have shown promising activity against Candida albicans and Aspergillus fumigatus, with MIC values in the range of 8.7 to 10.8 µg/mL. nih.gov The lipophilic nature of these carbazole compounds is believed to facilitate their passage across the microbial cell membrane, thereby enhancing their inhibitory effects. nih.gov

Furthermore, the introduction of an imidazole (B134444) or triazole moiety to the carbazole structure has been shown to enhance antifungal activity. nih.gov For instance, a carbazole triazolium salt demonstrated excellent antifungal activity against a range of fungal strains, with MIC values as low as 1.0 µg/mL. nih.gov

| Compound | Substituent at 9-position | Modification at 3-position | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 8f | 4-Chlorobenzyl | Dihydrotriazine | Fungal strains | 0.5-2 | tandfonline.com |

| 9d | 4-Chlorobenzyl | Aminoguanidine | Fungal strains | 0.5-2 | tandfonline.com |

| 24 | -H | 5-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one | C. albicans, A. fumigatus | 8.7-10.8 | nih.gov |

| 25 | -H | 4-[3-(9H-carbazol-9-yl acetyl)-triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | C. albicans, A. fumigatus | 8.7-10.8 | nih.gov |

Antiviral Properties

The broad biological activity of carbazole derivatives extends to the realm of antiviral research. While specific studies focusing exclusively on this compound analogues are somewhat limited, research on the broader class of carbazole derivatives provides valuable insights into their potential as antiviral agents.

One review indicates that carbazole derivatives have been investigated for their activity against a range of viruses. For example, a series of N-alkyl-pyrido[4,3-c]carbazoles, synthesized from 2-hydroxy-9H-carbazole-3-carbaldehyde (mukonal), have demonstrated inhibitory effects against HIV replication. nih.gov This suggests that modifications at both the N-9 and C-3 positions of the carbazole ring are crucial for antiviral activity.

In a more recent study, benzofuran-based carbazole derivatives were synthesized and evaluated for their potential against SARS-CoV-2. mdpi.com These compounds, which feature a carbazole acetamide (B32628) linked to a benzofuran-1,2,4-triazole moiety, were designed to target key viral proteins such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). mdpi.com Molecular docking studies revealed that several of these derivatives exhibited strong binding affinities to these viral targets, suggesting their potential as anti-SARS-CoV-2 agents. mdpi.com

Other Pharmacological Explorations

Beyond their antimicrobial and antiviral activities, analogues of this compound have been explored for other pharmacological applications, most notably in the field of oncology.

A significant study investigated the antitumor effects of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a close analogue of the parent compound. nih.gov ECCA was found to exhibit potent and selective inhibitory activity against the growth of both BRAF-mutated and wild-type melanoma cells, while having minimal effect on normal human melanocytes. nih.gov The mechanism of action was determined to be the induction of apoptosis, which was associated with the upregulation of caspase activities. nih.gov Furthermore, in vivo studies confirmed the antitumor efficacy of ECCA. nih.gov The study also highlighted that ECCA's anticancer effects are mediated through the reactivation of the p53 pathway. nih.gov

The diverse biological activities of carbazole derivatives also include antioxidant and anti-inflammatory properties. nih.gov The ability of the carbazole nucleus to be functionalized at various positions allows for the fine-tuning of its pharmacological profile, making it a versatile scaffold for drug discovery.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of this compound analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for their pharmacological effects.

For the antifungal activity of dihydrotriazine and aminoguanidine derivatives, SAR studies revealed that the nature of the substituent at the 9-position of the carbazole ring plays a critical role. tandfonline.com Derivatives with a benzyl (B1604629) or substituted benzyl group at the 9-position generally exhibited stronger antifungal activity than those with smaller alkyl groups. tandfonline.com The presence of a halogen, such as chlorine, on the benzyl ring further enhanced the activity, as seen in compounds 8f and 9d . tandfonline.com

In the context of antiviral activity against SARS-CoV-2, SAR studies of benzofuran-based carbazole derivatives indicated that the substitution pattern on the benzofuran (B130515) ring significantly influences the binding affinity to viral proteins. mdpi.com Electron-withdrawing groups on the benzofuran moiety were found to be favorable for activity.

Regarding the antitumor activity of ECCA, the presence of the ethyl group at the 9-position and the carbaldehyde group at the 3-position are crucial for its selective cytotoxicity against melanoma cells. nih.gov

Applications in Advanced Materials Science

Optoelectronic Device Development

The carbazole (B46965) core is known for its excellent hole-transporting capabilities, high thermal stability, and tunable electronic structure, making its derivatives highly sought after for optoelectronic applications. researchgate.netrsc.org The presence of the aldehyde function on 9-Methyl-9H-carbazole-3-carbaldehyde allows for its incorporation into more complex molecular architectures designed for specific optoelectronic functions.

In the field of OLEDs, carbazole derivatives are widely utilized as host materials for phosphorescent emitters and as hole-transporting materials (HTMs). nih.gov The aldehyde group of this compound can be readily transformed into various functional groups, enabling the synthesis of novel materials for OLEDs. For instance, derivatives of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde have been used to create hole-transporting materials that demonstrate good thermal stability, a crucial factor for the longevity and performance of OLED devices.

Derivatives of 9-Phenyl-9H-carbazole-3-carbaldehyde, a structurally similar compound, are noted for their potential to enhance the performance of OLEDs due to their excellent hole-transporting properties. smolecule.com The general strategy involves creating a donor-acceptor molecular architecture to facilitate efficient charge injection and transport within the OLED device.

Table 1: Properties of Carbazole Derivatives in OLEDs

| Compound/Derivative Class | Application in OLEDs | Key Properties |

| Carbazole-based materials | Host materials, Hole-transporting materials | Excellent hole-transport, high thermal stability, tunable electronic structure researchgate.netnih.gov |

| Derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde | Hole-transporting materials | Good thermal stability |

| Derivatives of 9-Phenyl-9H-carbazole-3-carbaldehyde | Hole-transporting materials | Potential for improved device performance smolecule.com |

This compound and its derivatives serve as valuable precursors for the synthesis of photoinitiators and photosensitizers used in photopolymerization reactions. These reactions are essential for various industrial applications, including coatings, adhesives, and 3D printing. The carbazole moiety can act as an effective electron donor upon photoexcitation, initiating the polymerization process.

Research has shown that carbazole-based dyes containing an aldehyde group, synthesized from precursors like 9-ethyl-6-iodo-9H-carbazole-3-carbaldehyde, can function as efficient photosensitizers. rsc.org These dyes exhibit strong absorption in the UV-Vis region and can initiate both free-radical and cationic photopolymerization. rsc.org

A study on the cationic photopolymerization of a monomer synthesized from 9-ethyl-3-carbazolecarboxaldehyde, a compound structurally analogous to this compound, highlights the utility of this chemical family in developing new photoactive monomers.

Design of Fluorescent Materials and Probes

The inherent fluorescence of the carbazole core makes its derivatives, including this compound, excellent candidates for the development of fluorescent materials and probes. The aldehyde group provides a convenient handle for chemical modification, allowing for the fine-tuning of the photophysical properties and the introduction of specific recognition sites for sensing applications.

For example, derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde have been used to create fluorescent probes for the detection of various analytes. researchgate.net The condensation of the aldehyde with other molecules can lead to the formation of new compounds with enhanced or altered fluorescence characteristics, such as "turn-on" fluorescence upon binding to a target species. researchgate.net Furthermore, novel fluorescent chemosensors based on 9-benzyl-9H-carbazole derivatives have been developed for the recognition of rare earth cations. clockss.org

Table 2: Fluorescence Properties of Carbazole-Based Probes

| Probe Derivative | Target Analyte | Sensing Mechanism |

| (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile | Cyanide (CN⁻) | "Turn-on" fluorescence researchgate.net |

| 9-benzyl-9H-carbazole derivatives | Rare earth cations (e.g., Ce³⁺) | Fluorescence enhancement upon binding clockss.org |

Push-Pull Chromophore Applications

This compound is a valuable building block for the synthesis of push-pull chromophores. In these systems, the electron-donating carbazole moiety is connected to an electron-withdrawing group through a π-conjugated bridge. The aldehyde group itself can act as a weak electron-withdrawing group or can be readily converted into a stronger acceptor. This molecular design leads to intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for their unique optical properties, including large Stokes shifts and solvatochromism.

The reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with hippuric acid, for instance, yields a push-pull chromophore with a carbazole donor and an oxazolone (B7731731) acceptor. rsc.org Such chromophores are of interest for applications in nonlinear optics and as components in dye-sensitized solar cells. rsc.org The development of push-pull carbazole-based dyes has been shown to be effective for multiphoton lithography applications. acs.org

Organic Semiconductor Research

The carbazole core is a fundamental component in many organic semiconductors due to its p-type (hole-transporting) characteristics and good chemical stability. researchgate.net Polymers and small molecules derived from carbazole are actively researched for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the ground-state electronic properties of carbazole (B46965) derivatives due to its favorable balance of computational cost and accuracy. ohio-state.edu Methodologies such as the B3LYP functional combined with various basis sets like 6-311++G(d) are frequently employed to model the geometry and electronic structure of these types of molecules. ksu.edu.sa

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO's energy relates to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule.

Table 1: Representative HOMO-LUMO Data for Related Carbazole Compounds

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Carbazole-Benzothiadiazole Derivative (1) | -5.35 | -2.40 | 2.95 | nankai.edu.cn |

| Carbazole-Benzothiadiazole Derivative (2) | -5.31 | -2.91 | 2.40 | nankai.edu.cn |

| 9H-Carbazole-3-carbaldehyde Derivative (6b) | - | - | 3.46 | researchgate.net |

| 9H-Carbazole-3-carbaldehyde Derivative (6f) | - | - | 3.42 | researchgate.net |

Note: The data presented is for structurally related compounds to illustrate general principles, not for 9-Methyl-9H-carbazole-3-carbaldehyde itself.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the interplay between the electron-rich carbazole nucleus and the electron-withdrawing carbaldehyde substituent. In the related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, the aldehyde group induces an intramolecular charge transfer from the carbazole's nitrogen atom to the substituted benzene (B151609) ring. nih.gov This charge-transfer character is a defining feature of its electronic structure.

Arylation or alkylation at the 9-position of the carbazole ring can modulate the electronic properties, often leading to a lowering of the HOMO energy level. nankai.edu.cn The reactivity of the molecule can be predicted using global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index. A small HOMO-LUMO gap generally implies a softer, more polarizable, and more reactive species. researchgate.net

Spectroscopic Parameter Simulations (e.g., IR, UV-Vis)

DFT calculations are a powerful tool for simulating and interpreting vibrational (IR) and electronic (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can aid in the precise assignment of experimental IR absorption bands. For derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde, DFT calculations have been successfully used to perform these assignments. ksu.edu.sa This correlative approach is crucial for confirming the synthesis and structural integrity of target molecules. nih.gov

UV-Vis Spectroscopy: The simulation of electronic absorption spectra, typically achieved through Time-Dependent DFT, provides information on the electronic transitions within the molecule. For a molecule with intramolecular charge-transfer characteristics like this compound, these calculations can predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as π→π* and n→π*.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the preeminent computational method for studying the electronic excited states of molecules. ohio-state.edu It is widely used to calculate vertical excitation energies, which correspond to the peaks in an electronic absorption spectrum. The method can typically predict these energies with a statistical accuracy of around 0.3 eV. ohio-state.edu For this compound, TD-DFT calculations would elucidate the nature of its excited states, detailing the orbitals involved in the main electronic transitions and quantifying the extent of charge transfer upon excitation. This information is fundamental to understanding the molecule's photophysical properties, such as fluorescence.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. It predicts the sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (colored blue) denote electron-poor areas susceptible to nucleophilic attack. nih.gov

For a Schiff base derived from 9-ethyl-9H-carbazole-3-carbaldehyde, MEP analysis has been performed using DFT. ksu.edu.sa Based on the structure of this compound, it can be predicted that the most negative electrostatic potential would be concentrated around the electronegative oxygen atom of the carbonyl group. This region would be the primary site for electrophilic interaction. Conversely, the most positive potential would likely be found around the hydrogen atoms of the aromatic rings.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the conformational stability and dynamic behavior of molecules over time. These simulations can reveal how a molecule interacts with its environment, such as a solvent or a biological receptor. In a study of organotellurium complexes derived from 9H-carbazole-3-carbaldehyde, MD simulations were used to reinforce the stability of the docked complexes, with Root Mean Square Deviation (RMSD) values remaining stable around 1.5–1.7 Å. researchgate.net Similar MD simulations on this compound could provide critical insights into its structural flexibility and intermolecular interactions, which are essential for applications in materials science and medicinal chemistry.

Docking Studies in Biological Systems

Computational docking studies have been instrumental in elucidating the potential biological activities of derivatives of this compound. These in silico methods predict the binding orientation and affinity of a ligand to a specific protein target, offering insights into potential mechanisms of action at a molecular level. Research has primarily focused on derivatives where the carbaldehyde group is modified to create more complex molecules with enhanced biological properties.

A notable study investigated a series of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazoline derivatives for their anti-inflammatory and antioxidant activities. Molecular docking of these compounds was performed against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The results indicated that several of the synthesized derivatives exhibited favorable binding interactions within the active site of COX-2. uni.lu

One of the most potent compounds from this series, compound 5c , demonstrated significant interactions with the amino acid residues of the COX-2 active site. The docking results, in conjunction with biological assay data, suggested that this derivative is a potential anti-inflammatory agent. uni.lu Compounds 5b , 5d , and 5n from the same study were also identified as selective COX-2 inhibitors. uni.lu

The following table summarizes the key findings from the docking studies of these this compound derivatives.

Table 1: Molecular Docking Results of this compound Derivatives against COX-2

| Compound | Target Protein | Key Interacting Residues | Predicted Activity |

|---|---|---|---|

| 5b | COX-2 | Not specified | Selective COX-2 inhibitor |

| 5c | COX-2 | Not specified | Potent anti-inflammatory agent |

| 5d | COX-2 | Not specified | Selective COX-2 inhibitor |

| 5n | COX-2 | Not specified | Selective COX-2 inhibitor |

These computational findings highlight the potential of the this compound scaffold as a foundation for designing novel therapeutic agents. The interactions observed in silico provide a rationale for the observed biological activities and guide the further development of more potent and selective inhibitors.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

The conventional synthesis of carbazole-3-carbaldehydes often involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide. researchgate.netnih.govnih.gov While effective, future research is geared towards developing more sustainable and efficient synthetic routes.

Green Chemistry Approaches: Investigation into solvent-free reactions, microwave-assisted synthesis, and the use of greener catalysts can reduce the environmental impact. Palladium-catalyzed tandem reactions, for instance, offer a one-pot synthesis of 9H-carbazoles from readily available anilines and 1,2-dihaloarenes, which could be adapted for this specific compound. ijpsjournal.com

Catalytic C-H Activation: Direct C-H functionalization of the carbazole (B46965) core represents a highly atom-economical approach. nih.gov Developing selective catalytic systems for the formylation of 9-methyl-9H-carbazole would bypass the need for multi-step sequences.

Chemo-Enzymatic Synthesis: The use of biocatalysts could offer high selectivity and milder reaction conditions. mdpi.com Research into enzymatic systems capable of recognizing the 9-methyl-9H-carbazole scaffold for regioselective formylation is a promising, albeit challenging, direction. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processes. Adapting existing multi-step syntheses to a continuous flow platform is a key area for future process development.

Exploration of Untapped Biological Targets

Carbazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. nih.govnih.govresearchgate.net A closely related analog, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to exhibit antitumor functions by reactivating the p53 pathway in human melanoma cells. nih.gov This finding strongly suggests that 9-Methyl-9H-carbazole-3-carbaldehyde and its derivatives are prime candidates for exploring novel biological targets.

Future research should focus on:

Kinase Inhibition: Screening derivatives against various kinase panels, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

Neurodegenerative Disease Targets: Given the neuroprotective potential of carbazoles, investigating the modulation of targets related to Alzheimer's or Parkinson's disease, such as beta-amyloid aggregation or alpha-synuclein, is a logical next step. nih.gov

Antiviral Activity: The carbazole nucleus is present in compounds that inhibit viral enzymes. echemcom.com Screening derivatives against viral proteases, polymerases, or entry mechanisms, such as for the Zika virus, could uncover new therapeutic leads. echemcom.com

Epigenetic Targets: Exploring the interaction of these compounds with enzymes involved in epigenetic regulation, like histone deacetylases (HDACs) or methyltransferases, could open new avenues in cancer therapy.

Integration into Hybrid Material Systems

The inherent photophysical properties of the carbazole unit make it a valuable component in organic electronics. nih.gov Derivatives are used as host materials for organic light-emitting diodes (OLEDs), fluorescent probes, and sensitizer dyes in solar cells. wikipedia.org The aldehyde functionality of this compound serves as a versatile chemical handle for integration into more complex systems.

Potential future applications include:

Perovskite Solar Cells (PSCs): Incorporating carbazole-based molecules as hole-transporting layers (HTLs) in PSCs to improve efficiency and stability.

Thermoelectrics: Designing hybrid organic-inorganic materials where the carbazole unit contributes to the electronic conductivity for waste heat recovery applications.

Bio-integrated Electronics: Developing biocompatible and conductive polymers derived from this compound for use in biosensors, neural interfaces, and wearable health monitors.

Photocatalysis: Creating novel hybrid materials that couple the light-harvesting properties of the carbazole moiety with catalytic nanoparticles for applications in water splitting or CO2 reduction.

Advanced Computational Design of Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods can guide the synthesis of derivatives with tailored properties.

| Computational Method | Application Area | Objective |

| Quantum Mechanics (QM) | Materials Science | Predict electronic properties (HOMO/LUMO levels), absorption/emission spectra, and charge transport characteristics for OLED and solar cell applications. |

| Molecular Docking | Drug Discovery | Predict the binding affinity and orientation of derivatives within the active site of biological targets (e.g., enzymes, receptors). tandfonline.com |

| Molecular Dynamics (MD) | Drug Discovery | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability and conformational changes. |

| QSAR Modeling | Drug Discovery & Toxicology | Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity or toxicity of new derivatives based on their chemical structure. |

| ADMET Prediction | Drug Discovery | Computationally screen for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize candidates with favorable pharmacokinetic profiles. |

This table is interactive. Click on the headers to sort.

By leveraging these computational tools, researchers can rationally design next-generation derivatives of this compound with enhanced efficacy and specificity, while minimizing off-target effects and toxicity.

Pharmacological and Toxicological Profiling Enhancements

To translate any promising derivative into a clinical or commercial setting, a thorough understanding of its pharmacological and toxicological profile is essential. While initial studies on carbazole derivatives have provided some insights, comprehensive profiling is a critical future direction. nih.govmdpi.comnih.gov

Future profiling should include:

High-Throughput Screening (HTS): Utilizing HTS to test libraries of derivatives against a wide range of biological targets simultaneously.

Advanced ADMET Profiling: Moving beyond in silico predictions to in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo pharmacokinetic studies in animal models.

Genotoxicity and Carcinogenicity Studies: Conducting a battery of tests, such as the Ames test, micronucleus assay, and long-term rodent carcinogenicity studies, to ensure the safety of lead compounds. nih.gov

Cardiotoxicity and Hepatotoxicity Panels: Screening for potential toxic effects on vital organs, which are common reasons for drug candidate failure.

| Profiling Method | Purpose | Key Assays |

| Pharmacodynamics | Assess biological effect | Receptor binding assays, enzyme inhibition assays, cell-based functional assays. |

| Pharmacokinetics (ADME) | Assess drug disposition | Caco-2 permeability, plasma protein binding, metabolic stability, in vivo PK studies. |

| General Toxicology | Assess overall toxicity | Acute toxicity studies, repeat-dose toxicity studies in two species (rodent, non-rodent). |

| Genetic Toxicology | Assess mutagenic potential | Ames test, in vitro/in vivo micronucleus assay, chromosome aberration test. nih.gov |

| Safety Pharmacology | Assess effects on vital functions | hERG channel assay (cardiotoxicity), respiratory and central nervous system assessments. |

This table is interactive. Click on the headers to sort.

Challenges and Opportunities in Scale-Up and Application

Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges. nih.gov These include the cost of starting materials and reagents, the efficiency and safety of the synthetic route, and compliance with regulatory standards (e.g., Good Manufacturing Practice - GMP).

Challenges:

Cost-Effectiveness: Traditional multi-step syntheses, especially those using expensive metal catalysts like palladium, can be economically prohibitive. nih.gov

Process Safety: Some synthetic steps may involve hazardous reagents or produce toxic byproducts that require careful management on a large scale.

Purification: Achieving high purity on a kilogram or ton scale can be complex and costly, requiring specialized chromatographic techniques.

Regulatory Hurdles: Navigating the complex regulatory landscape for new pharmaceuticals or materials is a lengthy and resource-intensive process.

Opportunities:

Process Optimization: The development of more efficient catalytic systems or flow chemistry processes could drastically reduce costs and improve safety. nih.gov

New Applications: The versatile nature of the carbazole scaffold means that a compound initially developed for one purpose (e.g., an OLED material) might find new applications in a completely different field (e.g., as an antimicrobial agent), thus expanding its market potential. tandfonline.com

Strategic Partnerships: Collaborations between academic researchers, who can innovate on synthetic routes and applications, and industrial partners, who have the expertise in scale-up and commercialization, will be crucial for translating the potential of this compound into real-world products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.